1-((9H-fluoren-9-yl)methyl)piperidine
Overview
Description
1-((9H-fluoren-9-yl)methyl)piperidine is a chemical compound with the CAS number 35661-58-6 . It has a molecular weight of 263.38 .
Synthesis Analysis
This compound is an intermediate when synthesizing the 9-Fluorenylmethoxycarbonyl group (FMOC), which is a new amino-protecting group .Molecular Structure Analysis
The molecular structure of 1-((9H-fluoren-9-yl)methyl)piperidine is represented by the formula C19H21N .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.099±0.06 g/cm3 . Its boiling point is predicted to be 404.2±14.0 °C .Scientific Research Applications
Synthesis and Luminescence of Fluoren-9-ylidene Compounds
The synthesis of gold complexes involving fluoren-9-ylidene methanedithiolato ligands demonstrates the compound's utility in creating luminescent materials. These complexes exhibit photoluminescence at low temperatures, suggesting potential applications in optical devices and sensors. The detailed synthesis process showcases the compound's role in forming complexes that could have novel photophysical properties, contributing to advancements in materials science (Vicente et al., 2004).
Antimicrobial Activity of Benzofuran-Based Compounds
In the realm of medicinal chemistry, benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones have been synthesized, displaying significant antimicrobial activity. The presence of the piperidine moiety, structurally related to 1-((9H-fluoren-9-yl)methyl)piperidine, suggests its importance in the biological activity of these compounds. Their efficacy against fungal pathogens and gram-positive bacteria highlights the potential of fluoren-9-yl derivatives in developing new antimicrobial agents (Abdel‐Aziz & Mekawey, 2009).
Corrosion Inhibition by Piperidine Derivatives
Piperidine derivatives, including those structurally related to 1-((9H-fluoren-9-yl)methyl)piperidine, have been investigated for their corrosion inhibition properties on iron. The study of their adsorption and inhibition efficiencies provides insight into their application in protecting metals against corrosion. This research emphasizes the compound's potential in industrial applications, particularly in metal preservation and maintenance (Kaya et al., 2016).
Sensing Applications for Detection of Chemicals
Fluorene compounds have been developed as fluorescent sensors for the selective sensing of picric acid, Fe3+, and L-arginine. The synthesis of these compounds, leveraging the structural attributes of fluorene, underscores the versatility of 1-((9H-fluoren-9-yl)methyl)piperidine derivatives in creating sensors with high selectivity and sensitivity. This application is particularly relevant in environmental monitoring and biomedical diagnostics, where accurate detection of specific ions and molecules is crucial (Han et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-((9H-fluoren-9-yl)methyl)piperidine is the amino acids in proteins. This compound is used as an intermediate in the synthesis of the 9-Fluorenylmethoxycarbonyl group (Fmoc) , which is a new amino-protecting group .
Mode of Action
1-((9H-fluoren-9-yl)methyl)piperidine interacts with its targets by binding to the amino groups of amino acids. This binding results in the formation of a protective group that prevents unwanted reactions at the amino site during peptide synthesis .
Biochemical Pathways
The compound affects the protein synthesis pathway . By acting as a protective group for amino acids, it ensures the correct sequence of amino acids in the peptide chain during synthesis .
Result of Action
The molecular effect of 1-((9H-fluoren-9-yl)methyl)piperidine’s action is the formation of a protective group on the amino acids, preventing unwanted side reactions during peptide synthesis . On a cellular level, this results in the accurate synthesis of peptides, which are crucial for various biological functions.
Action Environment
The action of 1-((9H-fluoren-9-yl)methyl)piperidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding efficiency of the compound to the amino groups. Moreover, the presence of other reactive groups can also influence the compound’s efficacy. The compound is a solid at room temperature and should be stored in an inert atmosphere .
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-6-12-20(13-7-1)14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKWVVEINTEQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511240 | |
Record name | 1-[(9H-Fluoren-9-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35661-58-6 | |
Record name | 1-[(9H-Fluoren-9-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(9-Fluorenylmethyl)piperidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH3TUQ8GCT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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